Bis(2-phenylethyl)amine hydrochloride
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Overview
Description
Bis(2-phenylethyl)amine hydrochloride is a useful research compound. Its molecular formula is C16H20ClN and its molecular weight is 261.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Sterilization
Bis(2-phenylethyl)amine hydrochloride has been utilized in the sterilization of blood and blood plasma. Methyl-bis(beta-chloroethyl) amine hydrochloride, a compound related to this compound, demonstrated effective virucidal and bactericidal effects in plasma, serum, or whole blood. This process is non-toxic at certain pH levels and does not significantly affect blood cells or blood components like complement, immune bodies, or fibrinogen (Hartman, Mangun, Feeley, & Jackson, 1949).
2. Synthesis under Microwave Irradiation
Research has explored the synthesis of bis(2-benzimidazolylmethyl)amine under microwave irradiation, a method that is more efficient than conventional methods. This process, involving the reaction of o-phenylenediamine with iminodiacetic acid, is significantly faster and yields higher product amounts, indicating potential for improved synthesis techniques for related compounds (Zhang Jin-yan, 2009).
3. Synthesis Optimization
There's also research on optimizing the synthesis of bis(2-chloroethyl)amine hydrochloride, a related compound, focusing on reaction conditions like temperature and reaction time. This optimized process is simple, economic, and environmentally friendly (Xiao Cui-ping, 2009).
4. Antimicrobial and Antiviral Properties
This compound-related compounds have been studied for their antimicrobial and antiviral properties. For instance, bis[(2-chlorocarbonyl)phenyl] diselenide and its derivatives showed high activity against Gram-positive bacteria and human herpes virus, demonstrating the potential of these compounds in medical applications (Giurg et al., 2017).
5. NMDA Receptor Antagonism
Studies on bis(phenylalkyl)amines, structurally analogous to this compound, have shown them to be selective antagonists of NMDA receptors. This research provides insights into designing novel NR2B-selective antagonists, potentially useful for treating neurological disorders (Tamiz et al., 1998).
6. Asymmetric Catalysis
This compound derivatives have been used in the synthesis of phosphoramidite ligands, which are crucial in asymmetric catalysis. This research provides scalable protocols for synthesizing these ligands, indicating their importance in organic synthesis (Smith et al., 2008).
Safety and Hazards
Bis(2-phenylethyl)amine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Mechanism of Action
Target of Action
Bis(2-phenylethyl)amine hydrochloride is a derivative of phenethylamine . Phenethylamine is known to interact with several targets, including primary amine oxidase, trypsin-1, and trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.
Mode of Action
Phenethylamine, a related compound, is known to interact with its targets to modulate their activities . For instance, it can act as an agonist at the human trace amine-associated receptor 1 (hTAAR1) .
Biochemical Pathways
Phenethylamine is known to be involved in several biochemical pathways, including those related to neurotransmission .
Result of Action
Phenethylamine is known to have effects on the central nervous system, potentially influencing mood and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHLWTKLNQKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-28-1 |
Source
|
Record name | Benzeneethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(2-phenylethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.